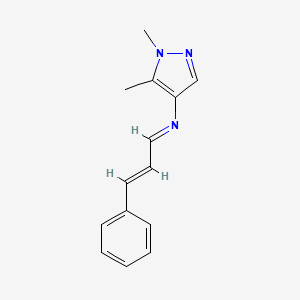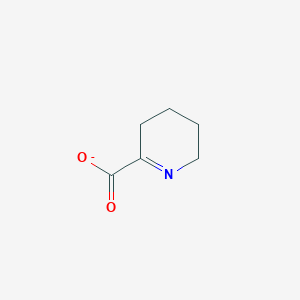
(E)-dodec-7-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-dodec-7-en-1-ol is an organic compound with the molecular formula C12H24O and a molecular weight of 184.3184 g/mol . It is a long-chain unsaturated alcohol, characterized by the presence of a double bond at the seventh carbon atom in the chain. This compound is also known by its stereoisomers, such as cis-(E)-dodec-7-en-1-ol and (E)-(E)-dodec-7-en-1-ol .
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-dodec-7-en-1-ol can be synthesized through various methods, including the Wittig reaction, which involves the reaction of an aldehyde with a phosphonium ylide to form an alkene . Another method involves the reduction of 7-Dodecenal using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-decene, followed by hydrogenation. This process involves the addition of a formyl group (CHO) to the double bond of 1-decene, forming 7-Dodecenal, which is then reduced to this compound .
Chemical Reactions Analysis
Types of Reactions: (E)-dodec-7-en-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 7-Dodecene using strong reducing agents.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Various halogenating agents
Major Products Formed:
Oxidation: 7-Dodecenal
Reduction: 7-Dodecene
Substitution: Halogenated derivatives
Scientific Research Applications
(E)-dodec-7-en-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (E)-dodec-7-en-1-ol varies depending on its application. As a pheromone, it interacts with specific receptors in the olfactory system of insects, triggering behavioral responses . In chemical reactions, its reactivity is primarily due to the presence of the hydroxyl group and the double bond, which can participate in various chemical transformations .
Comparison with Similar Compounds
- cis-(E)-dodec-7-en-1-ol
- (E)-(E)-dodec-7-en-1-ol
- (E)-dodec-7-en-1-ol acetate
Comparison: this compound is unique due to its specific double bond position and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity. Its stereoisomers, such as cis-(E)-dodec-7-en-1-ol and (E)-(E)-dodec-7-en-1-ol, differ in the spatial arrangement of atoms around the double bond, leading to variations in their physical and chemical properties .
Properties
Molecular Formula |
C12H24O |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
(E)-dodec-7-en-1-ol |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,13H,2-4,7-12H2,1H3/b6-5+ |
InChI Key |
WWDOVTHLTQFGOZ-AATRIKPKSA-N |
SMILES |
CCCCC=CCCCCCCO |
Isomeric SMILES |
CCCC/C=C/CCCCCCO |
Canonical SMILES |
CCCCC=CCCCCCCO |
Synonyms |
7-dodecen-1-ol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[(1R,2R,3aS,7aS)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyl-4-phenoxypent-1-enyl]-2,3,3a,6,7,7a-hexahydro-1H-inden-5-yl]ethoxy]acetic acid](/img/structure/B1234257.png)













